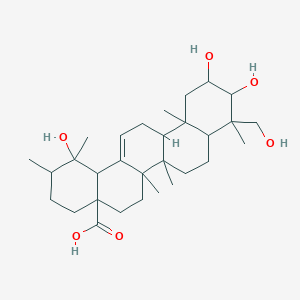

Myrianthic acid

Vue d'ensemble

Description

Myrianthic acid is a natural triterpenoid compound . It is found in several plants, including Rosa laevigata and Campsis grandiflora . It has been reported to show inhibitory activities on foam cell formation in human monocyte-derived macrophages induced by acetylated low-density lipoproteins at a 50 uM concentration . It also shows anticancer activities .

Synthesis Analysis

The synthesis of myristic acid derivatives, which are structurally similar to myrianthic acid, has been reported . Myristic acid is converted into myristoyl chloride, which is then coupled with aryl amines to yield the corresponding myristic acid derivatives . The compounds are purified and characterized via FTIR, NMR, and HRMS spectral analyses .

Molecular Structure Analysis

Myrianthic acid has a molecular formula of C30H48O6 . It consists of 88 bonds in total, including 40 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .

Physical And Chemical Properties Analysis

Myrianthic acid has a molecular weight of 504.7 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 2 freely rotating bonds . The computed properties include an XLogP3-AA of 4.3, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .

Applications De Recherche Scientifique

Biological Activities of Triterpenoids

- Application Summary : Myrianthic acid is one of the triterpenoids isolated from Poraqueiba sericea stems. These compounds were tested for their antileishmanial activities against Leishmania infantum promastigotes .

- Methods of Application : The compounds were evaluated for their anti-elastase and anti-acetylcholinesterase assays activities by a spectrophotometric method .

Inhibition of Fungal Growth

- Application Summary : Myrianthic acid has been found to inhibit the growth of the fungus C. musae .

- Methods of Application : The triterpenes were tested for their inhibitory effects on the growth of C. musae .

- Results : Myrianthic acid inhibited the growth of C. musae at 3 μg .

Antioxidant Activity

- Application Summary : Myrianthic acid, as a triterpene acid, has been studied for its antioxidant activity. Triterpenes are known to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body .

- Methods of Application : The antioxidant activity of Myrianthic acid can be evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay .

Thermal Management Applications

- Application Summary : While not directly related to Myrianthic acid, there’s a study on the synthesis of silica-encapsulated myristic acid phase-change-assisted nanocapsules for thermal management applications . Myristic acid has a similar structure to Myrianthic acid, being a fatty acid, and it’s possible that Myrianthic acid could have similar applications.

- Methods of Application : The study involves the synthesis of myristic acid-based silica (MA/SiO2) nano-encapsulated phase change materials (NePCMs) by the sol–gel process .

- Results : The maximum latent heat was found to be 114.46 J/g for the sample which was prepared with 25 g myristic acid and 20 ml tetraethyl orthosilicate precursor material .

Antifungal Phytoalexins in Strawberries

- Application Summary : Myrianthic acid has been identified as one of the antifungal compounds in strawberries . These compounds are produced in response to fungal infection and are part of the plant’s defense mechanism .

- Methods of Application : The formation of these antifungal compounds was observed in unripe strawberries that had been wounded and inoculated with conidia of C. musae .

- Results : Myrianthic acid inhibited the growth of C. musae at 3 μg . A quantitative analysis showed that the triterpenes increased in wounded fruit, and in wounded and inoculated fruit, but not in non-treated fruit .

Antistaphylococcal Activity

- Application Summary : Myrianthic acid has been suggested to have antistaphylococcal activity . This means it could potentially be used in the treatment of infections caused by Staphylococcus bacteria .

- Methods of Application : The antistaphylococcal activity of Myrianthic acid can be evaluated using various assays such as the disk diffusion method or broth dilution method .

Safety And Hazards

Myrianthic acid should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKATFNRPZIIU-MGBZEVKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984221 | |

| Record name | 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myrianthic acid | |

CAS RN |

89786-84-5, 65669-84-3 | |

| Record name | Myrianthic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89786-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrianthic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089786845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

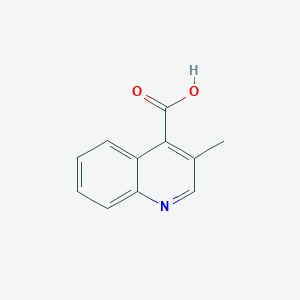

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)